2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
CAS No.: 885126-34-1
Cat. No.: VC21337325
Molecular Formula: C15H12IN3OS
Molecular Weight: 409.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 885126-34-1 |
---|---|
Molecular Formula | C15H12IN3OS |
Molecular Weight | 409.2 g/mol |
IUPAC Name | 2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide |
Standard InChI | InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) |
Standard InChI Key | VHZLHFNNNDGPLF-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I |
Canonical SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I |
Chemical Identity and Nomenclature
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is identified by its unique chemical structure and various registry identifiers. The compound possesses several synonyms in scientific literature and commercial contexts, reflecting its chemical structure and relationship to other compounds.
Basic Identification Parameters
The compound is registered with specific identifiers that facilitate its tracking and recognition in chemical databases and literature.
Parameter | Value |
---|---|
CAS Number | 885126-34-1 |
Molecular Formula | C15H12IN3OS |
Molecular Weight | 409.245 g/mol |
Exact Mass | 408.97500 |
MDL Number | MFCD13183042 |
Synonyms and Alternative Nomenclature
This compound is known by several names in scientific and industrial contexts:
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Axitinib Impurity O
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Axitinib Impurity H
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Axitinib Impurity F
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2-(3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide
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2-((3-Iodo-2H-indazol-6-yl)thio)-N-methylbenzamide
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2-[(3-Iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide
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2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Physical and Chemical Properties
The physical and chemical properties of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide determine its behavior in various chemical reactions, its stability, and its potential applications in pharmaceutical research.
Structural Characteristics
The compound features several key structural elements that contribute to its chemical reactivity and physical properties:
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An indazole core with an iodo substituent at position 3
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A thioether linkage connecting the indazole ring to a benzamide group
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A methylated amide nitrogen
Physicochemical Parameters
Property | Value | Notes |
---|---|---|
LogP | 4.06920 | Indicates moderate lipophilicity |
PSA | 83.08000 | Polar surface area relevant for bioavailability prediction |
Physical State | Solid | At standard temperature and pressure |
Boiling Point | Not Available | Data not reported in literature |
Melting Point | Not Available | Data not reported in literature |
Flash Point | Not Available | Data not reported in literature |
The compound's LogP value of approximately 4.07 suggests a relatively lipophilic nature, which has implications for its solubility in organic solvents versus aqueous media. This property is particularly relevant when considering its application in pharmaceutical synthesis and formulation processes.
Synthesis and Production Methods
The synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves specific chemical reactions and starting materials. Available literature indicates multiple synthetic routes to obtain this compound.
Catalytic Considerations
The compound itself has been described as a palladium catalyst for the synthesis of 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]benzoic acid from 3,4-dinitrobenzoyl chloride and 1,2-dimethoxyethane . This reaction proceeds via nucleophilic substitution with the sulfonyl halide, highlighting the compound's potential utility in organic synthesis beyond its role as a pharmaceutical intermediate.
The iodo group in the molecule can be substituted with other halogens (bromine, chlorine, or fluorine) to synthesize different derivatives with potentially varied properties and applications .
Applications and Industrial Relevance
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has specific applications in pharmaceutical research and chemical synthesis, particularly in relation to Axitinib development.
Pharmaceutical Connection
The compound is primarily recognized as an impurity associated with Axitinib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Its designation as "Axitinib Impurity O," "Axitinib Impurity H," and "Axitinib Impurity F" in different contexts indicates its significance in pharmaceutical quality control and regulatory compliance .
Research Applications
The primary application of this compound appears to be in industrial and scientific research contexts . Its structural features, particularly the iodo-substituted indazole core connected to a benzamide through a thioether linkage, make it relevant for:
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Pharmaceutical intermediate synthesis
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Structure-activity relationship studies
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Catalyst development in organic synthesis
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Reference standard for analytical methods development
Purity Grade | Availability |
---|---|
99.99% | Available |
99.94% | Available |
99.9% | Available |
99.74% | Available |
99.50% | Available |
99.2% | Available |
99% | Available |
98% | Available |
97% | Available |
96% | Available |
95% | Available |
Packaging Options
The compound is commercially offered in a wide range of package sizes to accommodate various research and production scales:
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Analytical quantities (1mg, 5mg, 25mg, 100mg, 250mg)
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Research quantities (1g, 5g, 10g, 25g, 50g, 100g, 500g)
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Production quantities (1kg, 2kg, 5kg, 10kg, 25kg, 50kg, 100kg)
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Bulk quantities (200kg, 500kg, 1000kg, 1MT)
These diverse packaging options demonstrate the compound's integration into both research and industrial supply chains .
Related Compounds and Chemical Context
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is structurally related to several other compounds that may have similar properties or applications:
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3-Iodo-6-nitroindazole (CAS: 70315-70-7)
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6-BROMO-3-IODO (1H)INDAZOLE (CAS: 885521-88-0)
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6-Iodo-1H-indazole (CAS: 261953-36-0)
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7-Bromo-3-iodoindazole (CAS: 944904-26-1)
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1H-Indazole, 6-bromo-3-iodo-1-methyl- (CAS: 1260741-78-3)
These related compounds share structural elements with the target compound and may exhibit similar chemical behaviors or applications in pharmaceutical research .
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide represents an important compound in pharmaceutical research, particularly in relation to Axitinib development and quality control. Its chemical structure, featuring an iodo-substituted indazole core connected to a benzamide through a thioether linkage, confers specific properties that make it valuable both as a synthetic intermediate and as a reference standard for analytical methods.
The compound's commercial availability in various purities and package sizes reflects its integration into research and industrial supply chains, primarily for pharmaceutical development applications. While safety data remains limited, standard laboratory safety practices should be applied when handling this compound.
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